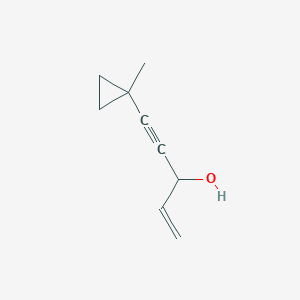
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol is a chemical compound that belongs to the group of alkynes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression.
In addition to its anticancer properties, 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol has also been investigated for its potential use in organic synthesis. It can be used as a building block in the synthesis of complex organic molecules, making it a valuable tool for synthetic chemists.
Mécanisme D'action
The mechanism of action of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting HDACs, 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol causes an accumulation of acetyl groups on histones, leading to changes in gene expression. This alteration in gene expression can lead to the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that it can inhibit tumor growth in animal models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer progression and developing new cancer treatments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound in more detail, including its effects on epigenetic regulation and gene expression. Finally, further studies are needed to determine the safety and efficacy of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol in clinical trials, with the ultimate goal of developing new cancer treatments based on this compound.
Méthodes De Synthèse
The synthesis of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol involves a multi-step process that starts with the reaction of 1-methylcyclopropene with propargyl bromide. The resulting product is then treated with potassium tert-butoxide, followed by a hydrolysis step to yield the final product. This synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Propriétés
Numéro CAS |
123926-55-6 |
|---|---|
Nom du produit |
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
5-(1-methylcyclopropyl)pent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H12O/c1-3-8(10)4-5-9(2)6-7-9/h3,8,10H,1,6-7H2,2H3 |
Clé InChI |
UVMSQOZKBGQDDJ-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C#CC(C=C)O |
SMILES canonique |
CC1(CC1)C#CC(C=C)O |
Synonymes |
1-Penten-4-yn-3-ol, 5-(1-methylcyclopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



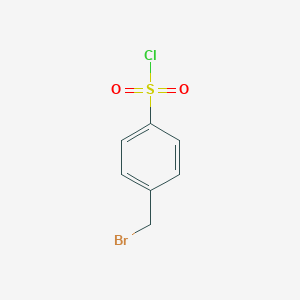
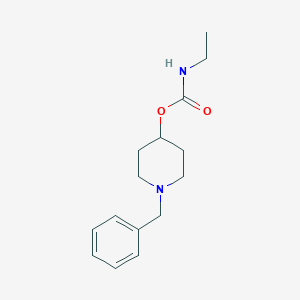
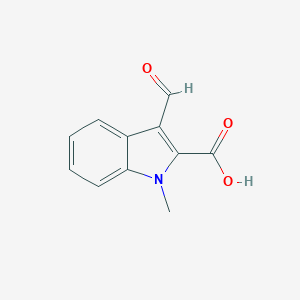
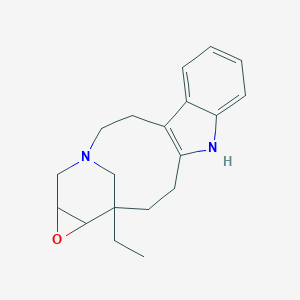
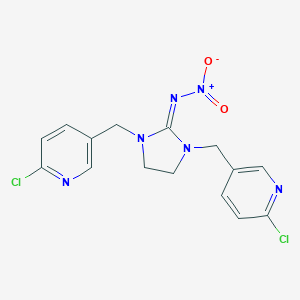
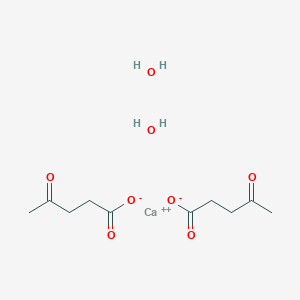
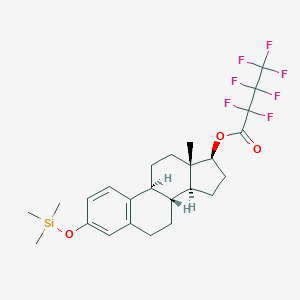
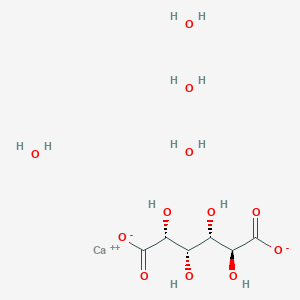
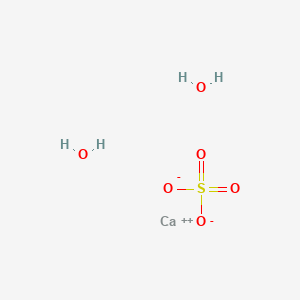
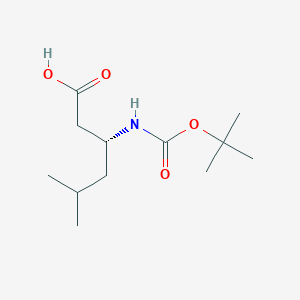
![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)
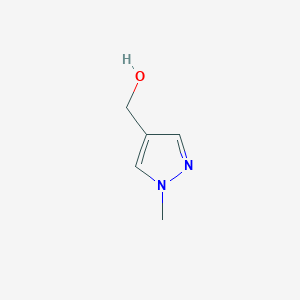
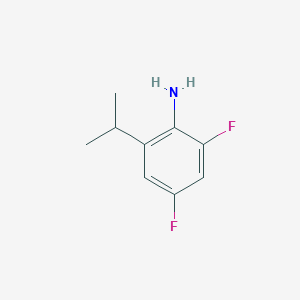
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)